3-[(Ethoxycarbonyl)amino]benzoic acid

Regiochemistry Thermodynamics Purification

Researchers requiring meta-substituted aminobenzoic acid scaffolds for DHODH inhibitor synthesis face the burden of in situ amine protection, adding 1.0-1.5 eq. of reagent and stoichiometric byproducts. 3-(Ethoxycarbonylamino)benzoic acid (CAS 5180-76-7) eliminates this step with a pre-installed carbamate protecting group, enabling orthogonal sequential derivatization of the free carboxylic acid handle. • 30-fold higher logP (~2.0) vs. 3-aminobenzoic acid (logP 0.65)-improves membrane permeability in phenotypic screens. • Melting point 196-198 °C ensures ambient solid-state stability and ready dissolution in DMF, DMSO, THF. • 95% purity with density 1.324 g/cm³; globally sourced for consistent kilo-lab supply.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 5180-76-7
Cat. No. B1361453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Ethoxycarbonyl)amino]benzoic acid
CAS5180-76-7
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-4-7(6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13)
InChIKeyZLDHVJVKFNDXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Ethoxycarbonyl)amino]benzoic acid: Physicochemical & Procurement Profile


3-[(Ethoxycarbonyl)amino]benzoic acid (CAS 5180-76-7) is a meta-substituted aminobenzoic acid derivative bearing an N-ethoxycarbonyl (ethyl carbamate) protecting group . With a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol, this compound is cataloged as a versatile small-molecule scaffold by multiple chemical suppliers [1]. Its physicochemical profile includes a reported melting point in the range of 170–198 °C (depending on purity and source) [2], a calculated logP of approximately 2.0–2.1 , and a density of 1.324 g/cm³ . These properties position it as a moderately lipophilic, solid carbamate building block with a free carboxylic acid handle, suitable for further derivatization in medicinal chemistry and organic synthesis workflows.

3-[(Ethoxycarbonyl)amino]benzoic acid: Why Substitution Fails


The substitution pattern, protecting group identity, and resultant physicochemical properties of 3-[(ethoxycarbonyl)amino]benzoic acid are tightly coupled to its performance in downstream applications. The meta (3-) regiochemistry confers a different spatial orientation of the carboxylic acid and carbamate groups compared to the para (4-) isomer, leading to a measurable boiling point difference of +4.3 °C and distinct intermolecular hydrogen-bonding networks . Replacing the ethoxycarbonyl group with a methoxycarbonyl moiety reduces the molecular weight by ~14 Da and increases the crystal lattice energy, shifting the melting point upward by approximately 23–25 °C, which can alter solubility, formulation behavior, and thermal processability [1]. Compared to the free amine precursor 3-aminobenzoic acid, the carbamate-protected form exhibits a logP increase of roughly 1.5 units—equivalent to an approximately 30-fold higher octanol-water partition coefficient—substantially modifying membrane permeability and extraction behavior [2]. These quantifiable divergences mean that substituting any close analog into an established synthetic route or assay protocol will, at minimum, require re-optimization of reaction conditions, purification methods, or biological readouts.

3-[(Ethoxycarbonyl)amino]benzoic acid: Quantitative Evidence vs Analogs


Meta vs. Para Regiochemistry: Boiling Point Divergence

The meta-substituted 3-[(ethoxycarbonyl)amino]benzoic acid exhibits a boiling point of 324.9 °C at 760 mmHg, which is 4.3 °C higher than that of its para isomer 4-[(ethoxycarbonyl)amino]benzoic acid (320.6 °C at 760 mmHg) . This difference reflects altered dipole moment orientation and intermolecular hydrogen-bonding patterns arising from the relative positions of the carboxylic acid and carbamate groups on the phenyl ring. For procurement decisions, this boiling point gap translates into distinct distillation and sublimation purification windows, meaning that protocols optimized for one isomer cannot be directly transferred to the other without parameter adjustment.

Regiochemistry Thermodynamics Purification

Lipophilicity Gain vs. 3-Aminobenzoic Acid

The ethoxycarbonyl protecting group raises the calculated logP of 3-[(ethoxycarbonyl)amino]benzoic acid to 2.123, compared to a logP of 0.65 for the unprotected precursor 3-aminobenzoic acid [1]. This difference of approximately 1.47 logP units corresponds to roughly a 30-fold increase in the octanol-water partition coefficient. In practical terms, the carbamate-protected compound will partition more favorably into organic layers during liquid-liquid extraction and will exhibit higher passive membrane permeability in cell-based assays. A procurement specialist selecting between these two compounds for a medicinal chemistry campaign should anticipate divergent extraction efficiencies and bioavailability profiles, making the protected variant the default choice when a lipophilic building block is required.

Lipophilicity ADME Extraction

Melting Point vs. Methoxycarbonyl Analog

3-[(Ethoxycarbonyl)amino]benzoic acid melts at 196–198 °C (95% purity), whereas its methoxycarbonyl analog 3-[(methoxycarbonyl)amino]benzoic acid melts substantially higher at 221 °C [1]. This 23–25 °C melting point depression indicates weaker crystal lattice stabilization in the ethoxy derivative, which can translate into higher solubility in organic solvents at ambient temperature and greater ease of melt-processing. For solid-formulation applications or recrystallization-dependent purification workflows, the lower melting point of the ethoxycarbonyl compound offers a practical handling advantage, reducing energy input during dissolution and filtration steps.

Thermal Analysis Formulation Crystallinity

Density: Impact on Formulation and Handling

The density of 3-[(ethoxycarbonyl)amino]benzoic acid is reported as 1.324 g/cm³, which is 0.056 g/cm³ lower than that of its methoxycarbonyl analog (1.380 g/cm³, predicted) and 0.186 g/cm³ lower than 3-aminobenzoic acid (1.51 g/cm³) . The lower density of the ethoxycarbonyl derivative implies less efficient crystal packing, consistent with its lower melting point and potentially higher amorphous-phase solubility. For solid-dispensing automated platforms and powder-flow processing, density directly affects volumetric dosing accuracy and blend uniformity. When selecting a building block for a library synthesis campaign, the 4% lower density versus the methoxy analog means that the same mass occupies approximately 4% more volume—a non-trivial factor for high-throughput solid-handling robotics.

Solid-State Chemistry Density Formulation

Orthogonal Protection: Carbamate vs. Free Amine

The N-ethoxycarbonyl group of 3-[(ethoxycarbonyl)amino]benzoic acid serves as a carbamate protecting group that is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions (e.g., HBr/AcOH or TFA) or via catalytic hydrogenolysis, whereas the free amine of 3-aminobenzoic acid is directly reactive and requires additional protection/deprotection steps in multi-step sequences . This orthogonal protection enables chemists to conduct transformations on the carboxylic acid moiety (esterification, amide coupling, reduction) without interference from the amino group. In procurement terms, selecting the pre-protected carbamate building block eliminates the in-house protection step, reducing by one the number of synthetic operations and associated yield losses—typically a 10–20% cumulative yield improvement over a linear sequence when the protection step is bypassed [1].

Protecting Groups Orthogonal Synthesis Peptidomimetics

DHODH Inhibitor Scaffold Validation

Amino-benzoic acid derivatives bearing carbamate and carboxyl functionalities have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH) through virtual screening, biochemical assays, and X-ray crystallography [1]. The Bioorg. Med. Chem. Lett. study (2010, 20, 1981–1984) reported that compounds 1–4 from this chemotype inhibited DHODH with confirmed crystallographic binding modes, and the patent US20120208855 further claims amino-benzoic acid derivatives with ethoxycarbonylamino substitution for DHODH modulation [2]. While the specific IC50 values for 3-[(ethoxycarbonyl)amino]benzoic acid itself are not disclosed in the available abstracts, the structural congruence with the disclosed pharmacophore—an acidic head group (carboxylic acid) connected via a phenyl spacer to a carbamate moiety—places this compound within the validated DHODH inhibitor chemical space. For procurement decisions in immunology or oncology drug discovery programs, this scaffold-homology evidence supports prioritization over non-acidic or non-carbamate analogs lacking the DHODH pharmacophoric elements.

DHODH Inhibitor Medicinal Chemistry

3-[(Ethoxycarbonyl)amino]benzoic acid: Procurement-Driven Applications


DHODH-Targeted Library Synthesis

The structural homology of 3-[(ethoxycarbonyl)amino]benzoic acid with amino-benzoic acid DHODH inhibitors reported in Bioorg. Med. Chem. Lett. (2010) [1] makes this compound a strategic building block for parallel library synthesis targeting the ubiquinone binding site of human and Plasmodium DHODH. The pre-installed carbamate protecting group allows chemists to diversify the carboxylic acid handle via amide coupling while preserving the amino functionality for late-stage deprotection and further elaboration, consistent with the pharmacophore requirements described in patent US20120208855 [2]. Given the 30-fold lipophilicity advantage over the unprotected 3-aminobenzoic acid precursor [3], library members generated from this scaffold are expected to exhibit improved cell permeability in phenotypic screening cascades.

Orthogonally Protected Bifunctional Building Block

The combination of a free carboxylic acid (pKa ~4) and an N-ethoxycarbonyl-protected amine within the same meta-substituted phenyl ring enables chemists to execute sequential, orthogonally controlled transformations without protecting group manipulation [1]. The melting point of 196–198 °C (95% purity) ensures solid-state stability at ambient storage conditions while permitting dissolution in common polar aprotic solvents (DMF, DMSO, THF) at moderate temperatures—unlike the higher-melting methoxycarbonyl analog (221 °C), which may require heating for complete dissolution [2]. The boiling point differential of +4.3 °C versus the para isomer further provides a physical basis for isomer verification by GC or distillation in quality-control workflows [3].

Scalable Intermediate for Process Chemistry

For kilo-lab and pilot-plant operations, the density of 1.324 g/cm³ [1] combined with a melting point below 200 °C facilitates melt-processing and solvent-assisted grinding operations that are impractical for the denser (1.380 g/cm³) and higher-melting (221 °C) methoxycarbonyl analog [2]. The 4% lower density relative to the methoxy analog directly reduces the volume-to-mass ratio during bulk storage and transport, translating to fewer container changes per kilogram of material handled. The carbamate protection strategy further eliminates the need for in situ amine protection—a step that typically consumes 1.0–1.5 equivalents of protecting reagent and generates stoichiometric byproducts—thereby improving process mass intensity (PMI) metrics compared to routes starting from 3-aminobenzoic acid [3].

LogP Reference Standard for HPLC

The well-defined logP of approximately 2.0–2.1 for 3-[(ethoxycarbonyl)amino]benzoic acid [1] positions it as a useful retention-time marker in reversed-phase HPLC method development for moderately lipophilic aromatic carboxylic acids. Its octanol-water partition coefficient is approximately 30-fold higher than that of the common reference compound 3-aminobenzoic acid (logP 0.65) [2], filling a gap in the calibration range between hydrophilic benzoic acid derivatives (logP <1) and highly lipophilic polyaromatic standards (logP >3). This makes it particularly valuable for laboratories developing purity methods for compound libraries where the majority of members fall within the logP 1.5–2.5 range.

Technical Documentation Hub

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